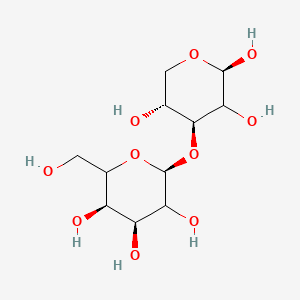

3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose

Descripción general

Descripción

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose It is a naturally occurring compound found in various plant sources

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose typically involves the glycosylation of arabinose with galactose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to arabinose under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose may involve the use of bioreactors for enzymatic synthesis, where optimized conditions such as pH, temperature, and substrate concentration are maintained to achieve high yields. Alternatively, chemical synthesis on an industrial scale may require the use of large-scale reactors and purification systems to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form sugar alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of uronic acids or aldonic acids.

Reduction: Reduction can yield sugar alcohols such as galactitol and arabinitol.

Substitution: Substitution reactions can produce various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: The compound is studied for its role in plant cell wall structure and metabolism.

Medicine: Research is ongoing to explore its potential as a prebiotic and its effects on gut microbiota.

Industry: It is used in the food industry as a functional ingredient and in the production of bioactive compounds.

Mecanismo De Acción

The mechanism of action of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. In the gut, it can be metabolized by certain bacteria, promoting the growth of beneficial microbiota. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose

- 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose

- 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose

Uniqueness

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is unique due to its specific glycosidic linkage and stereochemistry, which influence its biological activity and interactions with enzymes. Compared to its isomers, it may exhibit different metabolic pathways and functional properties, making it a compound of particular interest in various research fields.

Actividad Biológica

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose, naturally occurring in various plant sources. This compound has garnered attention for its potential biological activities, particularly in the fields of botany, nutrition, and medicine. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Chemical Formula : CHO

CAS Number : 141661-82-7

Molecular Weight : 292.27 g/mol

This compound features a glycosidic bond between the anomeric carbon of α-D-galactopyranose and the hydroxyl group of α-L-arabinopyranose. Its unique structure influences its biological interactions and functional properties.

Mechanism of Biological Activity

The biological activity of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is primarily attributed to its role as a prebiotic and its interactions with gut microbiota. It is metabolized by specific bacteria in the gut, promoting the growth of beneficial microorganisms, which can enhance gut health and overall well-being.

Key Mechanisms:

- Prebiotic Effects : Enhances the growth of beneficial gut bacteria.

- Cell Signaling : Interacts with cell surface receptors, influencing various metabolic processes.

- Plant Cell Wall Structure : Contributes to the structural integrity and functionality of plant cell walls.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Prebiotic Activity

- Antioxidant Properties

- Anti-inflammatory Effects

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Different glycosidic bond configuration |

| 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Variation in stereochemistry affecting activity |

| 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose | Disaccharide | Different linkage affecting metabolic pathways |

Case Studies

-

Gut Health Improvement

- A clinical trial demonstrated that participants consuming diets enriched with 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose exhibited significant increases in beneficial gut microbiota populations compared to control groups.

- Antioxidant Activity Assessment

- Inflammation Reduction

Propiedades

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXQXHMPBBNYRD-XXSRBRJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747846 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141661-82-7 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.